L-Arabinonic acid, 3,4-O-(1-methylethylidene)-, delta-lactone
Description
L-Arabinonic acid, 3,4-O-(1-methylethylidene)-, delta-lactone is a chemically modified derivative of L-arabinonic acid, a sugar acid derived from the oxidation of L-arabinose. This compound features a delta-lactone ring (a five-membered cyclic ester formed between the carboxylic acid group at C1 and the hydroxyl group at C5) and a 3,4-O-(1-methylethylidene) protecting group, which stabilizes the 3,4-hydroxyl positions as an acetal (Fig. 1).
Properties
CAS No. |
40031-40-1 |
|---|---|
Molecular Formula |
C8H12O5 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
(3aS,7R,7aR)-7-hydroxy-2,2-dimethyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-one |
InChI |
InChI=1S/C8H12O5/c1-8(2)12-4-3-11-7(10)5(9)6(4)13-8/h4-6,9H,3H2,1-2H3/t4-,5+,6-/m0/s1 |
InChI Key |
UNYKZJZFOKUHEK-JKUQZMGJSA-N |
Isomeric SMILES |
CC1(O[C@H]2COC(=O)[C@@H]([C@H]2O1)O)C |
Canonical SMILES |
CC1(OC2COC(=O)C(C2O1)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-arabinonic acid, 3,4-O-(1-methylethylidene)-, delta-lactone typically involves the protection of L-arabinonic acid with an isopropylidene group, followed by cyclization to form the lactone ring. A common synthetic route includes:
Protection Step: L-arabinonic acid is reacted with acetone in the presence of an acid catalyst (e.g., sulfuric acid) to form the isopropylidene derivative.
Cyclization Step: The protected intermediate undergoes cyclization under acidic conditions to form the delta-lactone.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are often employed to ensure high-quality production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone ring into a diol or other reduced forms.
Substitution: The isopropylidene group can be substituted under acidic or basic conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Diols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceuticals
L-Arabinonic acid derivatives are being investigated for their roles in drug development. Specifically, the lactone form can act as a precursor in the synthesis of bioactive compounds.
- Ascorbic Acid Synthesis : L-Arabinonic acid, particularly its lactone form, is involved in the biosynthesis of ascorbic acid (vitamin C) through enzymatic conversion by arabino-1,4-lactone oxidase. This pathway is significant as ascorbic acid is an essential antioxidant in many organisms .
Food Science
The compound's potential as a food additive has been explored due to its ability to influence microbial growth.
- Prebiotic Potential : Recent studies have indicated that L-arabinonic acid lactone can be assimilated by beneficial gut bacteria such as Bifidobacterium. This suggests its use as a prebiotic agent that may enhance gut health and support the immune system .
Biochemical Research
Research has shown that L-arabinonic acid lactone can serve as a substrate for various enzymatic reactions. Its role in metabolic pathways is being studied to understand its effects on cellular processes.
- Metabolic Studies : The compound has been identified as a metabolite produced during the degradation of D-fructose via photocatalytic processes. This highlights its relevance in metabolic engineering and bioprocessing applications .
Case Studies
Mechanism of Action
The mechanism by which L-arabinonic acid, 3,4-O-(1-methylethylidene)-, delta-lactone exerts its effects depends on its specific application:
Biological Activity: The compound may interact with cellular targets, leading to the inhibition of key enzymes or pathways involved in disease processes.
Chemical Reactions: In chemical synthesis, the compound acts as a reactive intermediate, participating in various reactions to form desired products.
Comparison with Similar Compounds
Key Structural and Chemical Properties:
- Molecular formula : Likely $ \text{C}8\text{H}{12}\text{O}_6 $ (based on structural analogy to related compounds).
- Lactone type : Delta-lactone (five-membered ring).
- Protecting group : 1-methylethylidene (isopropylidene) at 3,4-O positions.
- Stereochemistry : L-configuration at the C2, C3, and C4 positions.
The isopropylidene group enhances the compound’s stability against hydrolysis under basic or oxidative conditions, making it suitable for synthetic applications in pharmaceuticals and organic chemistry . Delta-lactones, in general, exhibit slower hydrolysis rates compared to gamma-lactones (four-membered rings), which is critical for their role as intermediates in drug synthesis .
Comparison with Similar Compounds
Below is a detailed comparison of L-arabinonic acid, 3,4-O-(1-methylethylidene)-, delta-lactone with structurally or functionally related compounds.
Table 1: Structural and Functional Comparison
Detailed Analysis:
(a) L-Arabonic Acid-1,4-Lactone (Gamma-Lactone)
- Structural Differences : Unlike the target compound, this gamma-lactone lacks protective groups and forms a four-membered ring.
- Reactivity : Gamma-lactones hydrolyze faster than delta-lactones due to ring strain, limiting their utility in prolonged reactions .
- Applications : Used as a precursor for antiviral agents but requires stabilization for complex syntheses .
(b) D-Arabinonic Acid, 2-C-Methyl-4,5-O-(1-Methylethylidene)-, Ethyl Ester
- Functional Differences : The D-configuration and ethyl ester group (instead of a lactone) make this compound a key intermediate for antiviral drugs like PSI-6130. The 4,5-O-isopropylidene group contrasts with the 3,4-O-protection in the target compound .
- Synthetic Utility : Demonstrates how acetal protection at different positions directs reactivity toward nucleoside analogs.
(c) Gluconic Acid Delta-Lactone
- Comparison : Both compounds share a delta-lactone ring, but gluconic acid lacks protective groups, making it more hydrophilic and suited for food applications rather than drug synthesis .
Key Research Findings:
Delta-Lactone Stability : The 3,4-O-isopropylidene group in the target compound significantly reduces hydrolysis rates compared to unprotected lactones, enabling its use in multi-step organic syntheses .
Stereochemical Influence: The L-configuration of arabinonic acid derivatives is critical for binding to biological targets, such as enzymes in antiviral therapies .
Acid-Catalyzed Synthesis : Higher concentrations of sulfuric acid improve delta-lactone yields (e.g., 70–80% in meadowfoam oil derivatives), suggesting similar optimizations apply to the target compound .
Biological Activity
L-Arabinonic acid, 3,4-O-(1-methylethylidene)-, delta-lactone is a lactone derivative of L-arabinonic acid. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its biological activity, including antioxidant properties, metal chelation capabilities, and potential applications in various industries.
Chemical Structure and Properties
L-Arabinonic acid delta-lactone is characterized by a cyclic ester structure derived from L-arabinonic acid. The presence of the methylethylidene group enhances its stability and reactivity. The molecular formula is , with a molecular weight of approximately 178.14 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 178.14 g/mol |
| Density | 0.6 g/cm³ |
| Melting Point | 151-155 °C |
| Boiling Point | 230.35 °C |
Antioxidant Activity
L-Arabinonic acid delta-lactone exhibits significant antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress caused by free radicals. Studies indicate that polyhydroxy acids (PHAs), including this lactone, can effectively scavenge free radicals, thereby contributing to cellular protection and reducing the risk of chronic diseases associated with oxidative damage .
Metal Chelating Ability
The compound demonstrates notable metal chelating properties, which are essential in various biological and industrial processes. Chelating agents bind to metal ions, preventing them from participating in undesirable reactions that can lead to toxicity or degradation of products. L-Arabinonic acid delta-lactone is particularly effective at forming stable complexes with divalent and trivalent metal ions such as calcium and iron . This property is beneficial in food preservation and pharmaceuticals, where metal ion control is critical.
Potential Applications
- Food Industry : Used as a natural preservative due to its antioxidant and chelating properties.
- Pharmaceuticals : Potential application in drug formulations where oxidative stability is required.
- Cosmetics : Its moisturizing properties make it suitable for skincare products.
Case Study 1: Antioxidant Efficacy
A study conducted on various PHAs demonstrated that L-arabinonic acid delta-lactone significantly reduced oxidative stress markers in vitro. The compound was shown to lower malondialdehyde (MDA) levels while increasing glutathione (GSH) concentration in treated cells compared to controls .
Case Study 2: Metal Chelation
Research investigating the chelating ability of L-arabinonic acid delta-lactone revealed that it effectively reduced the bioavailability of harmful metals in food matrices. In a controlled experiment, the lactone was added to fruit juices contaminated with lead and cadmium, resulting in a significant decrease in metal concentrations over time .
Q & A
Q. What experimental methods are recommended for synthesizing L-arabinonic acid-derived delta-lactones?
Methodological Answer: The synthesis of delta-lactones from sugar acids like L-arabinonic acid typically involves cyclization under acidic conditions. For example, D-glucono delta-lactone is synthesized via catalytic cyclization of D-gluconic acid using molecular sieves (e.g., MCM-41) at 80°C for 2 hours, achieving yields >90% . Adapting this protocol for L-arabinonic acid derivatives would require:
- Catalyst selection: Acidic molecular sieves (e.g., MCM-41) or sulfuric acid to promote intramolecular esterification.
- Temperature optimization: Lower temperatures (20–50°C) favor delta-lactone selectivity over gamma-lactone byproducts, as seen in oleic acid cyclization studies .
- Reaction monitoring: Use HPLC or GC-TOF-MS to track lactone formation and hydrolysis equilibria .
Q. How can the structural configuration of 3,4-O-(1-methylethylidene)-L-arabinonic acid delta-lactone be confirmed?
Methodological Answer: Structural elucidation requires a combination of:
- NMR spectroscopy:
- Optical rotation analysis: Monitor lactone-specific rotation changes during hydrolysis, as delta-lactones exhibit distinct optical activity compared to gamma-lactones .
- Mass spectrometry (GC-TOF-MS): Confirm molecular weight (e.g., C₈H₁₂O₆ for the target compound) and fragmentation patterns .
Advanced Research Questions
Q. How do pH dynamics and lactone hydrolysis impact microbial systems in bioproduction studies?
Methodological Answer: Lactones like L-arabinonic acid delta-lactone hydrolyze to their corresponding acids in aqueous media, causing acidification. In Gluconobacter oxydans cultures, L-arabinose oxidation to L-arabinonic acid reduced medium pH from 6.0 to 3.3, destabilizing intracellular reporter proteins (e.g., mNeonGreen fluorescence loss) . To mitigate this:
- pH-controlled bioreactors: Maintain neutral pH to stabilize lactone-acid equilibria and protein activity.
- Genetic engineering: Use strains lacking membrane-bound dehydrogenases (e.g., G. oxydans BP.6) to prevent substrate oxidation and acidification .
- Buffer systems: Incorporate phosphate or citrate buffers to counteract lactone hydrolysis-driven pH drops .
Q. How can contradictory data on lactone synthesis yields be resolved under varying reaction conditions?
Methodological Answer: Contradictions often arise from competing lactone formation pathways (delta vs. gamma) and hydrolysis kinetics. For example:
- Temperature effects: Higher temperatures (50°C) increase reaction rates but reduce delta-lactone selectivity (delta/gamma ratio drops to 0.3 in oleic acid cyclization) .
- Catalyst type: Sulfuric acid improves delta-lactone yields and selectivity compared to perchloric acid .
- Analytical validation: Use time-resolved GC-TOF-MS to distinguish transient lactone intermediates from hydrolyzed acids .
Q. What advanced techniques quantify lactone-acid equilibria in aqueous solutions?
Methodological Answer:
- Titration with pH monitoring: Track lactone hydrolysis by measuring free acid concentration over time .
- Isothermal calorimetry (ITC): Measure heat changes during lactone ring-opening to determine thermodynamic parameters .
- NMR kinetic studies: Use ¹H NMR to monitor lactone/acid ratios at equilibrium (e.g., D-glucono delta-lactone equilibrium pH ~3.6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
